![molecular formula C10H4Cl4N2 B3042567 4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine CAS No. 647824-43-9](/img/structure/B3042567.png)
4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine
Overview
Description
“4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine” is a heterocyclic compound . It is part of the pyrimidine family, which is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their derivatives have been described with a wide range of biological potential .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine”, often involves reacting chalcone with guanidine hydrochloride . The synthesized derivatives are confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .Molecular Structure Analysis
The molecular formula of “4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine” is C10H4Cl4N2 . It is a derivative of pyrimidine, which is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions .Chemical Reactions Analysis
Pyrimidine derivatives, including “4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine”, have been shown to exhibit various biological activities . These activities are often the result of chemical reactions that occur when these compounds interact with biological systems .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine” include a molecular weight of 293.96 . More specific properties such as melting point, boiling point, and density were not found in the available literature.Future Directions
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives have a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Mode of Action
It is known that pyrimidine derivatives interact with their targets to exert their effects .
Biochemical Pathways
It is known that pyrimidine derivatives can affect a variety of biochemical pathways due to their diverse pharmacological properties .
Result of Action
It is known that pyrimidine derivatives can have a wide range of effects, including antimicrobial activity .
properties
IUPAC Name |
4,5,6-trichloro-2-(2-chlorophenyl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4N2/c11-6-4-2-1-3-5(6)10-15-8(13)7(12)9(14)16-10/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMNHQJPJWDGTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(C(=N2)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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